molecular formula C16H17N5S B12146726 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12146726
M. Wt: 311.4 g/mol
InChI Key: ZPGHVYWBJVZBQD-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-pyridyl group at position 5, a methylthio-(2,5-dimethylphenyl) moiety at position 3, and an amine group at position 2.

The amine group at position 4 may participate in salt formation or serve as a site for further derivatization.

Properties

Molecular Formula

C16H17N5S

Molecular Weight

311.4 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H17N5S/c1-11-6-7-12(2)13(9-11)10-22-16-20-19-15(21(16)17)14-5-3-4-8-18-14/h3-9H,10,17H2,1-2H3

InChI Key

ZPGHVYWBJVZBQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile or ester under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative.

    Thioether Formation: The thioether linkage is formed by reacting the triazole-pyridine intermediate with a thiol derivative of 2,5-dimethylphenyl.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes or receptors in microbial or cancer cells, leading to inhibition of their activity.

    Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents at Position 3 Substituents at Position 5 Key Functional Groups
Target Compound 1,2,4-Triazole (2,5-Dimethylphenyl)methylthio 2-Pyridyl Thioether, Amine
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole Pyrimidin-2-ylthio - Thione, Thioether
4-(2,5-Dimethoxyphenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole 2,5-Dimethoxyphenyl 3-(2-Thienyl)-1H-pyrazol-5-yl Thiol, Methoxy
S-Derivatives of 4-Amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol 1,2,4-Triazole Variable S-substituents 5-Methylpyrazol-3-yl Thiol, Amine
Key Observations:

Core Heterocycle : The target compound and two analogs (rows 3–4) share a 1,2,4-triazole core, while the oxadiazole analog (row 2) exhibits a different ring system, altering electronic properties and metabolic stability.

Position 3 Substituents :

  • The target’s (2,5-dimethylphenyl)methylthio group provides steric bulk and lipophilicity, contrasting with the pyrimidinylthio (row 2) and dimethoxyphenyl (row 3) groups. Methoxy substituents (row 3) increase electron density but reduce lipophilicity compared to methyl groups.
  • Thiol-containing analogs (rows 3–4) may exhibit higher reactivity (e.g., disulfide formation) compared to the thioether in the target compound.

Position 5 Substituents :

  • The 2-pyridyl group (target) offers hydrogen-bonding sites, unlike the thienyl-pyrazole (row 3) or methylpyrazole (row 4), which prioritize π-π interactions.

Biological Activity

3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a member of the triazole family, known for its diverse biological activities. This compound features a unique structural composition that includes a triazole ring and various functional groups, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is C15H16N4SC_{15}H_{16}N_{4}S with a molecular weight of approximately 298.38 g/mol. The structure includes:

  • Triazole ring : A five-membered heterocyclic ring containing three nitrogen atoms.
  • Methylthio group : Enhances reactivity and biological activity.
  • Pyridyl group : Known to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds within the triazole family exhibit significant biological activities, including:

  • Anticancer properties : Triazoles have been studied for their potential in cancer therapy by inhibiting tumor growth and proliferation.
  • Anti-inflammatory effects : They may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Antifungal activity : Many triazole derivatives are recognized for their efficacy against fungal infections.

The exact mechanisms through which 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine exerts its biological effects are still under investigation. Preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : It could interact with receptors that play critical roles in various signaling pathways related to cancer and inflammation.

Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives on different cancer cell lines. Results indicated that compounds similar to 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole showed promising antiproliferative effects against breast (MDA-MB-231) and prostate (PC3) cancer cells. The IC50 values for these compounds were found to be below 100 µM, indicating significant potency .

Anti-inflammatory Effects

In vitro studies demonstrated that triazole derivatives could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential use in treating inflammatory disorders .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research has shown that derivatives with a similar structure exhibit effective fungicidal activity against various pathogenic fungi .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique properties of compounds related to 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole:

Compound NameStructural FeaturesUnique Properties
3-Methyl-4-(pyridin-3-yl)-1H-pyrazolePyrazole ring instead of triazoleEnhanced anti-inflammatory activity
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazoleSimilar phenyl substitutionPotential use as a UV stabilizer
5-(4-Chlorophenyl)-1H-1,2,4-triazoleChlorine substitution on phenylKnown for antifungal properties

These compounds differ mainly in their substituents and ring structures, influencing their biological activities.

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